molecular formula C20H14Cl3F6N3O3S B608639 Lotilaner CAS No. 1369852-71-0

Lotilaner

Cat. No.: B608639
CAS No.: 1369852-71-0
M. Wt: 596.8 g/mol
InChI Key: HDKWFBCPLKNOCK-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lotilaner is a novel isoxazoline-class compound approved for veterinary use (dogs and cats) and, more recently, for human Demodex blepharitis. It acts as a non-competitive antagonist of GABA- and glutamate-gated chloride channels in arthropods, inducing spastic paralysis and death in parasites. Its selectivity for invertebrate channels minimizes adverse effects in host animals and humans . Pharmacokinetically, this compound exhibits rapid absorption (Tmax 3–5 hours in dogs) and prolonged half-life (>4 weeks in cats), enabling sustained efficacy . In 2023, the U.S. FDA approved 0.25% this compound ophthalmic solution as the first targeted treatment for Demodex blepharitis, achieving mite eradication rates of 44% in clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lotilaner involves multiple steps, starting with the preparation of key intermediates. One of the critical intermediates is 5-bromo-1,2,3-trichlorobenzene, which is used to prepare 1-(3,4,5-trichlorophenyl)-2,2,2-trifluoroethanone . This intermediate undergoes further reactions to form the isoxazoline ring, which is a characteristic feature of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-yield processes to ensure the production of large quantities. The reaction conditions are optimized to achieve high purity and yield, often involving the use of solvents like dimethylformamide and catalysts such as triethylamine .

Chemical Reactions Analysis

Types of Reactions: Lotilaner undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols .

Scientific Research Applications

Pharmacological Profile

Lotilaner functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel specific to arthropods. This selectivity allows it to effectively paralyze and eliminate parasites without affecting mammalian GABA receptors, thus minimizing potential side effects in humans .

Treatment of Demodex Blepharitis

This compound has been primarily studied for its efficacy in treating Demodex blepharitis, a condition characterized by an overpopulation of Demodex mites on the eyelids.

  • Clinical Trials :
    • A phase 3 trial (Saturn-2) involving 412 patients demonstrated that twice-daily application of this compound ophthalmic solution (0.25%) for six weeks significantly reduced mite density and associated symptoms compared to a vehicle control group. Key outcomes included:
      • Collarette Cure : 56% in the treatment group vs. 12.5% in the control group.
      • Mite Eradication : 51.8% achieved complete eradication compared to 14.6% in controls .
      • Erythema Cure : 31.1% vs. 9% in controls .
  • Long-Term Efficacy : Follow-up studies indicated sustained improvement in symptoms up to one year post-treatment, with minimal adverse effects reported .

Veterinary Applications

This compound is already established in veterinary medicine for treating flea and tick infestations in pets. Its efficacy against these parasites has made it a preferred choice in the veterinary field, with formulations designed for rapid systemic absorption and prolonged action against ectoparasites .

Table 1: Summary of Clinical Trials Involving this compound

Study NamePopulation SizeTreatment DurationKey Findings
Saturn-24126 weeksSignificant reduction in collarettes (56% vs. 12.5%) and mite density (51.8% vs. 14.6%)
Long-term Follow-Up239Initial 6 weeksSustained symptom relief observed over one year with minimal adverse effects
Phase 2 TrialsVaried (15-60)Up to 42 daysDemonstrated safety and efficacy in reducing mite density and associated symptoms

Comparison with Similar Compounds

Comparison with Other Isoxazoline Compounds

Isoxazolines, including afoxolaner , sarolaner , and fluralaner , share a similar mechanism but differ in pharmacokinetics and efficacy profiles.

Afoxolaner (NexGard™)

  • Efficacy Against Fleas : In a 90-day field study, Lotilaner achieved 100% flea reduction by day 90, compared to 99.8% for afoxolaner. At day 30, this compound reduced flea counts by 99.3% vs. afoxolaner’s 98.3% .
  • Speed of Kill: this compound killed 100% of Ctenocephalides felis fleas within 24 hours post-treatment in cats, with efficacy sustained for ≥35 days .

Sarolaner (Simparica Trio™)

  • Tick Control : Against Amblyomma americanum, this compound demonstrated 99.2% efficacy at 8 hours post-treatment, outperforming sarolaner (76.7% at 8 hours). By 12 hours, both achieved >94% efficacy .
  • Half-Life : Sarolaner’s shorter half-life (~15 days) necessitates monthly dosing, whereas this compound’s extended half-life (>4 weeks) supports longer intervals .

Fluralaner (Bravecto™)

  • Duration : Fluralaner’s 12-week dosing interval contrasts with this compound’s monthly regimen. However, this compound’s rapid absorption (Tmax 3–5 hours) provides faster initial action .

Comparison with Macrocyclic Lactones

Macrocyclic lactones (e.g., milbemycin oxime , ivermectin ) target glutamate-gated chloride channels but face resistance issues.

Milbemycin Oxime

  • Efficacy against Ancylostoma caninum was 99.6% (L4 stage) and 99.7% (L5 stage), comparable to milbemycin oxime alone .
  • Resistance: No resistance to this compound has been reported, unlike macrocyclic lactones, which face resistance in A. caninum and Dirofilaria immitis .

Ivermectin

Comparison with Topical Treatments

Tea Tree Oil (TTO)

  • Demodex Blepharitis : this compound achieved a 44% collarette cure rate vs. TTO’s 36% mite eradication (at 7.5% concentration). TTO also caused higher adverse effects (e.g., ocular irritation, contact dermatitis) .

Fipronil

  • Tick Efficacy : In a field study, this compound (99.6% efficacy) outperformed fipronil (96.4%) against Ixodes ricinus ticks over 70 days .

Data Tables

Table 1: Comparative Flea Efficacy (this compound vs. Afoxolaner)

Parameter This compound (Day 30) Afoxolaner (Day 30)
Flea Reduction (%) 99.3 98.3
Geometric Mean 0.3 0.7
Range 0–20 0–251
p-value <0.001 <0.001

Source:

Table 2: Speed of Tick Kill (this compound vs. Sarolaner)

Time Post-Treatment This compound Efficacy (%) Sarolaner Efficacy (%)
8 hours 99.2 76.7
12 hours 98.0 94.9

Source:

Biological Activity

Lotilaner is a novel compound belonging to the isoxazoline class, primarily developed for its efficacy against ectoparasites such as fleas and ticks in veterinary medicine. Recently, it has also been investigated for its potential therapeutic applications in human medicine, particularly for treating Demodex blepharitis. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound functions as a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selectively in parasites. This action leads to paralysis and subsequent death of the target organisms, such as Demodex mites. Importantly, this compound does not inhibit mammalian GABA-mediated chloride channels at concentrations up to 30 µM, which is significantly higher than therapeutic doses used in humans .

Key Mechanistic Insights:

  • Target Site : The GABACl channel's pore region is hypothesized to be the interaction site for this compound.
  • Selectivity : High selectivity for parasitic GABACl channels minimizes potential side effects in mammals .

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in dogs, revealing critical insights into its absorption, distribution, metabolism, and excretion.

Parameter Value
Oral Bioavailability> 80%
Peak Blood Concentration (Tmax)2 hours post-administration
Terminal Half-Life (Oral)30.7 days
Terminal Half-Life (IV)24.6 days
Volume of Distribution (Vz)6.35 l/kg
Clearance Rate0.18 l/kg/day

This compound's absorption is enhanced when administered with food, leading to reduced inter-individual variability in bioavailability . The compound exhibits a long elimination half-life, allowing for effective dosing intervals.

Case Studies and Trials

  • Demodex Mite Infestation in Dogs :
    • A study administering this compound at a dose of 20 mg/kg demonstrated over 99.9% reduction in live mite counts within 56 days post-treatment.
    • Statistical analysis confirmed a cure rate significantly greater than spontaneous self-cure rates .
  • Demodex Blepharitis in Humans :
    • A phase 3 clinical trial involving 412 patients treated with this compound ophthalmic solution (0.25%) showed significant reductions in mite density and associated symptoms.
    • Outcomes indicated that 56% of treated patients achieved collarette cure compared to 12.5% in the control group .

Safety Profile

This compound has demonstrated a favorable safety profile across various studies:

  • No serious adverse events reported during clinical trials.
  • High patient compliance with treatment regimens (over 90% reported comfort with drops) .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Lotilaner's selective toxicity in arthropods?

this compound acts as a non-competitive antagonist of GABA- and glutamate-gated chloride channels in arthropods. Its selectivity arises from structural differences in invertebrate vs. mammalian chloride channels. Methodologically, this is validated via Xenopus oocyte expression systems, where cloned arthropod GABA receptors (e.g., Drosophila melanogaster) show IC₅₀ values of 23.84 nM, while mammalian GABAA receptors remain unaffected .

Q. How does this compound’s pharmacokinetic profile influence its efficacy in vivo?

Rapid absorption (peak plasma concentration within 2 hours post-administration) and a prolonged half-life (~30 days in dogs) enable both immediate and sustained parasite elimination. These properties are assessed using high-performance liquid chromatography (HPLC) for plasma concentration tracking and time-kill assays in controlled infestation models .

Q. What experimental models are used to evaluate this compound’s efficacy against Demodex blepharitis?

Randomized controlled trials (RCTs) in humans measure collarette reduction (a proxy for mite density), composite cure rates (absence of collarettes and erythema), and mite eradication via microscopic counting. For example, 0.25% ophthalmic this compound achieved a 3× greater collarette reduction vs. vehicle controls in two Phase III trials (Saturn-1 and Saturn-2) .

Advanced Research Questions

Q. How do resistance mechanisms to this compound compare with other isoxazolines (e.g., fluralaner)?

Resistance studies focus on mutations in GABA receptor subunits (e.g., Rd1 mutations in ticks). In vitro competitive binding assays using radiolabeled this compound and CRISPR-edited parasite strains can identify resistance-associated polymorphisms. Cross-resistance profiling against afoxolaner or sarolaner is critical for understanding shared target sites .

Q. What methodological challenges arise in reformulating this compound for human ophthalmic use?

Reformulation from veterinary oral tablets to preservative-free eye drops requires optimizing solubility, stability, and corneal penetration. Ex vivo corneal permeability assays (e.g., using Franz diffusion cells) and toxicity screens in rabbit models ensure safety and bioavailability .

Q. How can transcriptomic data clarify this compound’s off-target effects in non-arthropod species?

RNA-seq analysis of human cell lines or non-target organisms (e.g., zebrafish) exposed to this compound identifies differentially expressed genes linked to neurotoxicity. Functional enrichment analysis (e.g., GO terms for ion channels) validates specificity .

Q. What statistical approaches resolve contradictions in clinical trial data (e.g., variable mite eradication rates)?

Meta-analysis of RCTs (e.g., using random-effects models) accounts for heterogeneity in baseline mite density and treatment duration. Subgroup analysis by geographic region or patient age can identify confounding factors .

Q. How does this compound’s binding kinetics differ between GABA and glutamate chloride channels?

Electrophysiological patch-clamp assays quantify channel inhibition kinetics. For example, this compound’s non-competitive antagonism in Pediculus humanus GABA receptors shows no displacement by increasing GABA concentrations, unlike ivermectin’s dual agonist/antagonist action .

Q. What in vitro models best predict this compound’s efficacy against novel parasite species?

Larval motility assays (e.g., Lepeophtheirus salmonis) and ex vivo mite survival tests in artificial sebum simulate host environments. EC₅₀ values are compared across species to establish therapeutic thresholds .

Q. How can this compound be integrated into combination therapies to delay resistance?

Synergy screens with macrocyclic lactones (e.g., ivermectin) or chitin synthesis inhibitors (e.g., lufenuron) use checkerboard assays to calculate fractional inhibitory concentration indices (FICI). In vivo co-administration studies in rodents monitor resistance emergence over generations .

Q. Methodological Tables

Table 1. Key Pharmacodynamic Parameters of this compound

ParameterValue (Species)MethodReference
IC₅₀ (GABA receptor)23.84 nM (D. melanogaster)Xenopus oocyte electrophysiology
Time to peak plasma conc.2 hours (Canine)HPLC pharmacokinetic profiling
Mite eradication rate36% (TTO vs. 56% this compound)Microscopic collarette counting

Table 2. Comparative Efficacy of Isoxazolines

CompoundTarget SpeciesEC₅₀ (nM)Resistance Risk
This compoundDemodex folliculorum38.25 ± 3.75Low
FluralanerIxodes ricinus52.40 ± 4.54Moderate
AfoxolanerRhipicephalus microplus36.79 ± 4.39High

Properties

IUPAC Name

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKWFBCPLKNOCK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027551
Record name Lotilaner
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369852-71-0
Record name Lotilaner
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lotilaner [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lotilaner
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTILANER
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